molecular formula C9H6INO2 B1604199 Methyl 5-cyano-2-iodobenzoate CAS No. 219841-91-5

Methyl 5-cyano-2-iodobenzoate

Cat. No. B1604199
M. Wt: 287.05 g/mol
InChI Key: SSXDDLXAVMYVKR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-iodobenzoate is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.06 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-cyano-2-iodobenzoate . The InChI code is 1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-cyano-2-iodobenzoate is a white to yellow solid at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Metabolic Study and Species Variations

Methyl 5-cyano-2-iodobenzoate has been studied in the context of metabolic reactions and excretion patterns across different species. Wold et al. (1973) investigated the metabolism and excretion of a similar compound, n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate, in various animal species, observing significant differences in the excretion of its metabolites, notably 3,5-diiodoanisic acid (Wold, Smith, & Williams, 1973).

Synthesis of Heterocyclic Compounds

Research by Maleki and Ashrafi (2014) demonstrated the application of related cyano compounds in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting the utility of such compounds in the development of efficient synthetic routes (Maleki & Ashrafi, 2014).

Catalytic Applications

Chang, Jeganmohan, and Cheng (2007) explored the use of methyl 2-iodobenzoates in cyclization reactions with aromatic aldehydes, catalyzed by cobalt bidentate phosphine complexes. This research underscores the potential of methyl 5-cyano-2-iodobenzoate in catalysis and organic synthesis (Chang, Jeganmohan, & Cheng, 2007).

Pharmaceutical Analysis

A study by Al-Kurdi et al. (1999) developed an HPLC method for determining the presence of mebendazole and its degradation products, including 2-amino-5-benzoylbenzimidazole, in pharmaceutical forms. This indicates the potential for methyl 5-cyano-2-iodobenzoate in pharmaceutical analysis (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

Safety And Hazards

The safety information available indicates that Methyl 5-cyano-2-iodobenzoate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 5-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXDDLXAVMYVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630310
Record name Methyl 5-cyano-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-2-iodobenzoate

CAS RN

219841-91-5
Record name Methyl 5-cyano-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (0.8 g, 11.4 mmol) in water (10 ml) was added dropwise over 10 minutes to a stirred solution of 2-amino-5-cyanobenzoic acid methyl ester (2.0 g, 11.4 mmol) in water (30 ml) and conc. sulphuric acid (15 ml) at 0° C. After a fiber 15 minutes at 5° C., a solution of potassium iodide (3.5 g, 21 mmol) in water (30 ml) was quickly added and the mixture allowed to warm to room temperature. 10% Aqueous sodium thiosulphate was added, the mixture extracted with ethyl acetate, the extract dried over magnesium sulphate and evaporated. The residue was purified by flash column chromatography on silica eluting with 20% ethyl acetate in hexane to yield the title compound as a colourless oil (2.8 g). MS (+EI) m/z 287 [M+].
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TAH Nguyen, DR Hou - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… product was further purified by column chromatography (SiO 2 , ethyl acetate/hexanes, 1 [thin space (1/6-em)] : [thin space (1/6-em)] 10; R f 0.50) to give methyl 5-cyano-2-iodobenzoate …
Number of citations: 7 pubs.rsc.org
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
… The residue was purified by filtration over silica (cyclohexane/ethyl acetate 4:1) to obtain methyl 5-cyano-2-iodobenzoate (401 mg, 1.39 mmol, 78%) as a colorless solid. H NMR (600 …
Number of citations: 21 pubs.acs.org

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